![molecular formula C9H12ClNO2S B6265939 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride CAS No. 894413-87-7](/img/new.no-structure.jpg)
2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2S. It is known for its unique structure, which includes an amino group, a sulfanylphenyl group, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride typically involves the reaction of 4-mercaptophenylacetic acid with ammonia in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified using crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating derivatives with tailored properties.
Biology
The compound plays a crucial role in biological studies , particularly in enzyme inhibition and protein interactions. It can modulate the activity of enzymes due to its ability to form hydrogen bonds through its amino group and participate in redox reactions via the sulfanyl group. This property is exploited in studies examining metabolic pathways and protein dynamics .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential . Preliminary studies suggest its efficacy in treating certain diseases by acting on specific biological targets. Research has focused on its role as an enzyme inhibitor, which could lead to novel treatments for conditions like cancer or metabolic disorders .
Industry
The industrial applications include its use in the production of pharmaceuticals and other chemical products. The compound's unique properties allow it to be integrated into various formulations aimed at enhancing drug efficacy and stability.
Case Studies
Case Study 1: Enzyme Inhibition
Research conducted on the inhibitory effects of this compound on specific enzymes demonstrated a promising IC50 value indicative of its potential as a therapeutic agent. The study utilized kinetic assays to evaluate enzyme activity in the presence of varying concentrations of the compound, revealing significant inhibition at micromolar levels.
Case Study 2: Protein Interaction Studies
Another study focused on the interaction of this compound with target proteins involved in metabolic pathways. Using surface plasmon resonance (SPR), researchers quantified binding affinities, providing insights into how structural features influence protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-amino-3-(4-mercaptophenyl)propanoic acid
- 2-amino-3-(4-thiolphenyl)propanoic acid
- 2-amino-3-(4-sulfanylphenyl)butanoic acid
Uniqueness: 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride, often referred to as a phenylalanine derivative, is a compound of significant interest in biochemical and pharmacological research. Its unique structure contributes to various biological activities, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H11NO5S
- Molecular Weight : 243.26 g/mol
- CAS Number : 4341105
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and influence metabolic pathways. The compound may also exhibit antioxidant properties due to the presence of the sulfanyl group, which can scavenge free radicals.
Neuroprotective Effects
Research has indicated that derivatives of 2-amino-3-(4-sulfanylphenyl)propanoic acid may have neuroprotective effects. A study demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of glutamate receptors and inhibition of excitotoxicity .
Antioxidant Properties
The sulfanyl group in the structure contributes to its antioxidant capabilities. In vitro studies have shown that this compound can reduce oxidative stress markers in cellular models, suggesting its potential role in protecting against diseases characterized by oxidative damage .
Anti-inflammatory Activity
Preliminary investigations suggest that 2-amino-3-(4-sulfanylphenyl)propanoic acid may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in macrophage cultures, indicating a possible mechanism for its therapeutic use in inflammatory conditions .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Neuroprotective | Protects neuronal cells from oxidative stress | |
Antioxidant | Reduces oxidative stress markers | |
Anti-inflammatory | Downregulates pro-inflammatory cytokines |
Case Studies
-
Neuroprotection in Cell Models :
A study utilized primary neuronal cell cultures exposed to oxidative stress. Treatment with this compound resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls. -
Inflammation Modulation :
In a murine model of inflammation, administration of the compound led to reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
Properties
CAS No. |
894413-87-7 |
---|---|
Molecular Formula |
C9H12ClNO2S |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
2-amino-3-(4-sulfanylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c10-8(9(11)12)5-6-1-3-7(13)4-2-6;/h1-4,8,13H,5,10H2,(H,11,12);1H |
InChI Key |
UHEJEDDDHQDWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S.Cl |
Purity |
93 |
Origin of Product |
United States |
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